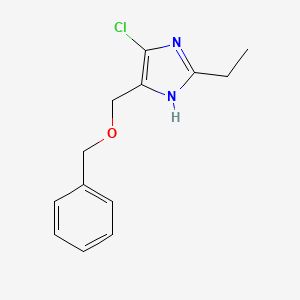
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloro group, an ethyl group, and a phenylmethyl ether group, making it a highly substituted imidazole derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of deep eutectic solvents (DES) such as urea/zinc(II) dichloride has been reported to catalyze the synthesis of substituted imidazoles efficiently .
化学反応の分析
Types of Reactions
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deoxygenated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-ethyl-4-methylimidazole: Another substituted imidazole with different functional groups.
1H-imidazole, 2-ethyl-4-methyl-: A closely related compound with similar structural features.
Uniqueness
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC名 |
4-chloro-2-ethyl-5-(phenylmethoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C13H15ClN2O/c1-2-12-15-11(13(14)16-12)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16) |
InChIキー |
VZJKCKZFGDRFBY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















